molecular formula C20H25N5O3 B271931 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol

Cat. No. B271931
M. Wt: 383.4 g/mol
InChI Key: LIEVJNDXXWYWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol, also known as EMA-401, is a novel drug candidate that has been developed for the treatment of chronic neuropathic pain. This drug has been found to be effective in pre-clinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol works by blocking the activity of the angiotensin II type 2 receptor (AT2R). AT2R is known to be involved in the development and maintenance of neuropathic pain. By blocking this receptor, 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol reduces the activity of pain-sensing neurons, thereby reducing pain.
Biochemical and Physiological Effects:
2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of pain-sensing neurons, reduce inflammation, and promote nerve regeneration. These effects are thought to contribute to the drug's ability to reduce chronic neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol is its specificity for the AT2R receptor. This makes it a promising drug candidate for the treatment of chronic neuropathic pain. However, one limitation of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol is its relatively short half-life, which may limit its effectiveness in some patients.

Future Directions

There are several future directions for research on 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol. One area of interest is the potential use of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol in combination with other drugs for the treatment of chronic neuropathic pain. Another area of interest is the development of more potent and longer-lasting versions of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol. Finally, further research is needed to fully understand the mechanism of action of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol and its potential use in other disease states.

Synthesis Methods

The synthesis of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol involves several steps. The first step is the preparation of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. This compound is then reacted with 2-amino-2-methyl-1-propanol to form 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol.

Scientific Research Applications

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Pre-clinical studies have shown that 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol is effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate the safety and efficacy of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol in humans.

properties

Product Name

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C20H25N5O3/c1-4-27-18-12-15(13-21-20(2,3)14-26)10-11-17(18)28-19-22-23-24-25(19)16-8-6-5-7-9-16/h5-12,21,26H,4,13-14H2,1-3H3

InChI Key

LIEVJNDXXWYWCW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)CO)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)CO)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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